2-methyl-1H-imidazol-5-amine
Overview
Description
Synthesis Analysis
Recent research has focused on the synthesis of imidazoles, including methods for constructing the core bonds of these heterocycles. One notable protocol involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The resulting 2,4-disubstituted NH-imidazoles exhibit varying yields depending on the coupling partners .
Molecular Structure Analysis
The molecular structure of 2-methyl-1H-imidazol-5-amine consists of a five-membered ring containing two nitrogen atoms. It is sterically hindered and can simulate the coordination of histidine to heme complexes .
Chemical Reactions Analysis
While there are limited studies on the specific reactions of 2-methyl-1H-imidazol-5-amine, its derivatives exhibit diverse biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antioxidant, and antifungal properties. Commercially available drugs containing the 1,3-diazole ring (a core structure of imidazoles) have been used for various therapeutic purposes .
Physical And Chemical Properties Analysis
Scientific Research Applications
UV-Curable Epoxide Resins
Tertiary amines, including 2-methylimidazole (referred to as 5-amine in the study), are used in UV-curable epoxide resins. These amines influence UV/thermal conversions, thermal properties, and adhesion strengths on various substrates, demonstrating potential for advanced opto-electronic applications (Chiang & Hsieh, 2008).
Synthesis of Imidazole Derivatives
The reaction of 5-acetyl-2-aminooxazole with amines, including 2-methyl-1H-imidazol-5-amine, leads to the formation of 1H-5-acetyl-2-substituted amino-imidazoles, showcasing a method for synthesizing imidazole derivatives (Lamattina & Mularski, 1984).
Pharmaceutical Intermediate Synthesis
2-methyl-1H-imidazol-5-amine is involved in the synthesis of pharmaceutical intermediates, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, highlighting its significance in pharmaceutical research (Zhou et al., 2018).
Synthesis of 1H-Imidazole 3-Oxides
In research involving optically active 1H-imidazole 3-oxides, compounds like 2-methyl-1H-imidazol-5-amine play a role in the synthesis of these novel molecules, which have potential applications in various chemical processes (Jasiński et al., 2008).
Green Synthesis of Imidazole Derivatives
A study demonstrates the environmentally friendly and efficient synthesis of novel imidazole derivatives, including 2-methyl-1H-imidazol-5-amine, highlighting its application in green chemistry (Sadek et al., 2018).
Nucleophilic Addition to Imidazole Nucleus
Research on the nucleophilic addition to the imidazole nucleus has shown the involvement of compounds like 2-methyl-1H-imidazol-5-amine, contributing to the understanding of chemical reactions involving imidazole derivatives (Ohta et al., 2000).
properties
IUPAC Name |
2-methyl-1H-imidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-6-2-4(5)7-3/h2H,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJMLQRVGZBWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459694 | |
Record name | 2-methyl-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-imidazol-5-amine | |
CAS RN |
88718-92-7 | |
Record name | 2-methyl-1H-imidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.